5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including those similar to “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde,” often involves halogenation and alkylation reactions. A notable method for synthesizing furan carboxylic acids and their esters includes the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride, leading to various dibromo-esters and chloro-esters, depending on the solvent and conditions used (Chadwick, Chambers, Meakins, & Snowden, 1973). The synthesis of related naphtho[2,1-b]furan derivatives through reactions involving hydrazine hydrate and acetophenones has been documented, indicating a broad range of potential synthetic pathways for similar compounds (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).
Molecular Structure Analysis
The molecular structure of furan derivatives can be significantly influenced by substituents and the synthetic pathway. The presence of a bromo-naphthyloxy group in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” suggests a complex interaction between the furan core and the bulky naphthyl group. Research on similar compounds shows that substituent effects play a crucial role in the synthesis and properties of the molecules, affecting their yield and stability (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).
Chemical Reactions and Properties
Furan derivatives undergo a variety of chemical reactions, including electrophilic substitutions and hydrogenation. The bromo and aldehyde functional groups in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” are reactive sites that can participate in further chemical transformations. For instance, furan-2-carbaldehydes serve as C1 building blocks for the synthesis of bioactive compounds through photocatalytic C–C bond cleavage, highlighting the reactivity and versatility of furan-based aldehydes (Yu, Zhang, Qin, Wang, Ren, & He, 2018).
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques: Research has demonstrated methods to synthesize furan- and thiophen-2-carboxylic acids with various substituents, including bromination of furan-2-carbaldehyde in the presence of aluminium chloride, highlighting possible routes to derive complex compounds like 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde (Chadwick, Chambers, Meakins, & Snowden, 1973).
- Reactivity and Formation: Studies on substituted furan- and thiophen-2-carbaldehydes explore their reactivity, providing insight into the chemical behavior of similar compounds (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).
Biomedical Research
- Antitumor Properties: Certain derivatives, such as 5-(hydroxymethyl) furan-2-carbaldehyde, have shown promise in inhibiting the proliferation of tumor cells, suggesting potential biomedical applications for related compounds (Jia et al., 2015).
- Neuroprotective Activities: Compounds structurally similar to 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde have displayed neuroprotective activity against cell damage, indicating potential for neurological applications (Li et al., 2016).
Chemical and Physical Properties
- Thermodynamic Properties: The study of furan-2-carbaldehydes and their derivatives, including their thermodynamic properties, provides crucial information for understanding the stability and reactivity of similar compounds (Dibrivnyi et al., 2015).
Photocatalytic Applications
- Photocatalysis: Research has explored the use of furan-2-carbaldehydes as C1 building blocks in ligand-free photocatalytic C–C bond cleavage, which can be relevant in synthesizing biologically active compounds (Yu et al., 2018).
Safety and Hazards
While specific safety and hazard information for “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” is not available, related compounds such as 5-Bromo-2-furaldehyde have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
properties
IUPAC Name |
5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-12-8-14(4-2-11(12)7-13)19-10-16-6-5-15(9-18)20-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMLEYFTPPIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde |
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